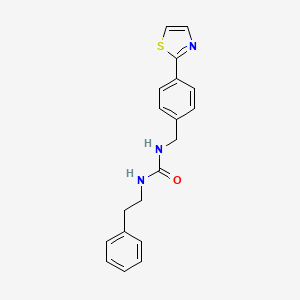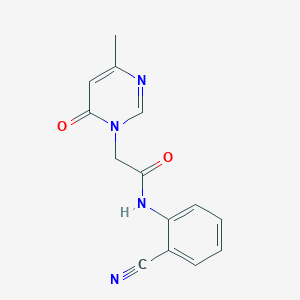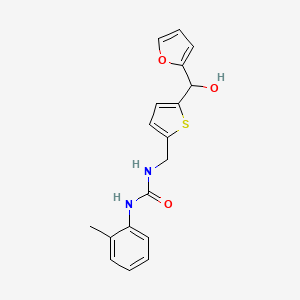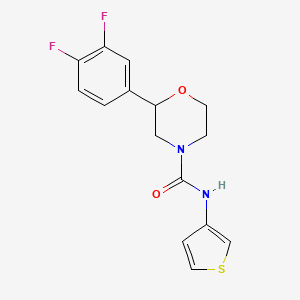
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea is a compound that has been studied for its potential pharmacological properties . It is a derivative of benzothiazole, a class of compounds known for their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of this compound involves several steps. The process begins with the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with chloroethyl compounds . The exact mechanisms of these reactions are not detailed in the sources I found.Applications De Recherche Scientifique
Central Nervous System Activity
A study by Szacon et al. (2015) in "Molecules" focused on the synthesis and evaluation of novel urea derivatives, including 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea, for their central nervous system activity. The study suggests a possible involvement of the serotonin system and/or the opioid system in the effects of these compounds, with particular emphasis on compound 3h, which showed the best activity due to favorable ADMET properties (Szacon et al., 2015).
Synthesis and Applications in Medicinal Chemistry
Research by Özgeriş (2020) in "Monatshefte für Chemie - Chemical Monthly" discussed the synthesis of unsymmetrical urea derivatives from substituted phenethylamines. These urea-based scaffolds are increasingly employed in medicinal chemistry for their tunable physicochemical and structural properties, which are crucial in engaging key protein interactions (Özgeriş, 2020).
Anticancer Activity
A study by Gaudreault et al. (1988) in "Journal of pharmaceutical sciences" explored the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas, derivatives of 4-phenylbutyric acid and alkylanilines. They found certain derivatives to be at least as cytotoxic as chlorambucil, a clinically known anticancer drug, to human adenocarcinoma cells in vitro (Gaudreault et al., 1988).
Antioxidant and Enzyme Inhibitory Activities
Aksu et al. (2016) in "Archiv der Pharmazie" synthesized ureas derived from phenethylamines and evaluated them for human carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase enzyme inhibitory activities, and antioxidant properties. The compounds showed effective inhibition and good antioxidant activities, demonstrating their potential in therapeutic applications (Aksu et al., 2016).
Synthesis and Chemical Properties
Butler and Hussain (1981) in "Journal of The Chemical Society-perkin Transactions 1" investigated the reactions of urea with various acyloins, forming products like 4-imidazolin-2-ones. These findings contribute to a deeper understanding of the chemistry of ureas and their potential applications (Butler & Hussain, 1981).
Potential Antihyperglycemic Agents
Cantello et al. (1994) in "Journal of medicinal chemistry" synthesized a series of ureas and evaluated them as antihyperglycemic agents. They found certain compounds, including this compound derivatives, to have comparable potency to known agents like pioglitazone and troglitazone (Cantello et al., 1994).
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[[4-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-11-10-15-4-2-1-3-5-15)22-14-16-6-8-17(9-7-16)18-20-12-13-24-18/h1-9,12-13H,10-11,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSAZEPNUPLCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)


![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)
![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)
![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747062.png)
![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)


![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)


![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/no-structure.png)

